molecular formula C12H15N3 B13870216 4-[1-(1H-imidazol-5-yl)ethyl]-2,3-dimethylpyridine CAS No. 1239649-27-4

4-[1-(1H-imidazol-5-yl)ethyl]-2,3-dimethylpyridine

Cat. No.: B13870216
CAS No.: 1239649-27-4
M. Wt: 201.27 g/mol
InChI Key: BXXFIFZBCTYMNJ-UHFFFAOYSA-N
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Description

4-[1-(1H-imidazol-5-yl)ethyl]-2,3-dimethylpyridine is a heterocyclic compound that features both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[1-(1H-imidazol-5-yl)ethyl]-2,3-dimethylpyridine typically involves the cyclization of amido-nitriles in the presence of nickel catalysts. The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and aromatic heterocycles . Another method involves the nucleophilic substitution of 2,6-bis(1H-benzimidazole-2-yl)pyridine with benzyl bromide or chloride in the presence of potassium hydroxide in dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-[1-(1H-imidazol-5-yl)ethyl]-2,3-dimethylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include N-oxides, reduced imidazole derivatives, and various substituted imidazole and pyridine compounds.

Mechanism of Action

The mechanism of action of 4-[1-(1H-imidazol-5-yl)ethyl]-2,3-dimethylpyridine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of acetate synthase, affecting the biosynthesis of branched-chain amino acids and ultimately interfering with protein synthesis, DNA synthesis, and cell division .

Comparison with Similar Compounds

  • 1-(1H-imidazol-1-yl)benzoate
  • 2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-5-(methoxymethyl)-3-pyridinecarboxylic acid
  • 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole

Uniqueness: 4-[1-(1H-imidazol-5-yl)ethyl]-2,3-dimethylpyridine is unique due to its specific substitution pattern on the imidazole and pyridine rings, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

CAS No.

1239649-27-4

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

4-[1-(1H-imidazol-5-yl)ethyl]-2,3-dimethylpyridine

InChI

InChI=1S/C12H15N3/c1-8-10(3)14-5-4-11(8)9(2)12-6-13-7-15-12/h4-7,9H,1-3H3,(H,13,15)

InChI Key

BXXFIFZBCTYMNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1C)C(C)C2=CN=CN2

Origin of Product

United States

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